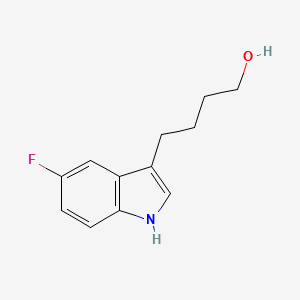

4-(5-fluoro-1H-indol-3-yl)butan-1-ol

Description

Overview of Indole (B1671886) Core Structures in Organic Synthesis and Medicinal Chemistry Research

The indole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous scaffold in a vast number of natural products and synthetic compounds of significant biological importance. nih.govmdpi.com Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry. wikipedia.org Derivatives of indole are involved in a myriad of physiological processes; for instance, serotonin (B10506) is a key neurotransmitter, and melatonin (B1676174) is a hormone that regulates the sleep-wake cycle.

In the realm of medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. mdpi.com This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, antimigraine drugs such as sumatriptan, and potent anticancer agents like vincristine (B1662923) and vinblastine. nih.govresearchgate.net The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to optimize pharmacological activity. nih.gov

The following table provides a summary of notable indole-containing compounds and their primary applications:

| Compound | Class | Primary Application |

| Tryptophan | Amino Acid | Biosynthetic precursor |

| Serotonin | Neurotransmitter | Regulation of mood, appetite, and sleep |

| Melatonin | Hormone | Regulation of circadian rhythms |

| Indomethacin | NSAID | Anti-inflammatory |

| Sumatriptan | Triptan | Antimigraine |

| Vincristine | Vinca Alkaloid | Anticancer |

| Vinblastine | Vinca Alkaloid | Anticancer |

Strategic Significance of Fluorine Substitution in Contemporary Drug Discovery Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. rsc.org The unique properties of the fluorine atom, such as its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.

Strategic fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug.

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity, which can in turn affect its absorption, distribution, and excretion. rsc.org

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

The prevalence of this strategy is evidenced by the fact that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org

Historical Development and Evolution of Research on Indole-Alkyl Alcohol Motifs

The history of indole chemistry is deeply rooted in the study of natural products. The first indole alkaloid, strychnine, was isolated in 1818, and indole itself was first synthesized by Adolf von Baeyer in 1866. wikipedia.org Early research focused on the isolation and structural elucidation of complex indole alkaloids from plant and fungal sources. nih.gov These natural products often feature intricate ring systems and a variety of functional groups, including alkyl alcohol moieties.

The development of synthetic methodologies, such as the Fischer indole synthesis, provided chemists with the tools to construct the indole core and explore its derivatization. Research into indole-alkyl alcohols, as a specific structural motif, has evolved from the study of these complex natural products to the deliberate synthesis of simpler analogues for the investigation of structure-activity relationships. For instance, the synthesis of tryptophol (B1683683) and its derivatives has been a subject of interest due to their biological activities, including effects on the central nervous system.

While a detailed historical timeline specifically for indole-alkyl alcohol research is not extensively documented as a distinct field, its progression is intertwined with the broader advancements in indole synthesis and medicinal chemistry. The focus has shifted from simple derivatives to more complex structures incorporating other pharmacologically relevant features, such as fluorine substitution, to modulate their biological effects. A patent for the synthesis of a related, non-fluorinated compound, 4-(1H-indol-3-yl)butan-1-ol, highlights its utility as a synthetic intermediate, suggesting a key role for this class of compounds as building blocks for more complex molecules. researchgate.net

Current Landscape of Academic Investigations Centered on the 5-Fluoroindole (B109304) Scaffold

The 5-fluoroindole scaffold is a subject of active investigation in contemporary medicinal chemistry. The introduction of a fluorine atom at the 5-position of the indole ring has been shown to be a valuable modification in the design of new therapeutic agents. Academic research has demonstrated that 5-fluoroindole derivatives possess a wide range of biological activities.

Recent studies have explored the synthesis and evaluation of 5-fluoroindole-containing compounds as:

Anticancer Agents: 5-Fluoroindole derivatives have been investigated as inhibitors of various cancer-related targets. For example, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in cancer progression. rsc.org

Antimicrobial Agents: The 5-fluoroindole nucleus has been incorporated into molecules with potential antibacterial and antifungal properties. For instance, 5-fluoroindole has been shown to reduce the bacterial burden in a murine model of Mycobacterium tuberculosis infection. acs.org

Neurological Agents: The structural similarity of indole to neurotransmitters has prompted the investigation of 5-fluoroindole derivatives for their potential to modulate neurological targets. 5-Fluoroindole is used as a precursor in the synthesis of potential antidepressants and antipsychotics. chemimpex.com

PET Radiotracers: Fluorine-18 labeled 5-fluoroindole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) radiotracers for tumor imaging. researchgate.net

The following table summarizes some of the researched biological activities of 5-fluoroindole derivatives:

| Derivative Class | Biological Activity | Research Focus |

| 5-Fluoroindole-2-carboxylic acids | Anticancer | APE1 Inhibition |

| 5-Fluoroindole-thiosemicarbazides | Antiviral | Inhibition of Coxsackie B4 virus |

| N-cyclobutyl-5-fluoroindole-3-carbonitriles | Antiviral | Inhibition of HCV replication |

| 5-Fluoro-2-oxindoles | Antidiabetic | α-Glucosidase Inhibition |

| Basic 5-Fluoroindole | Antitubercular | Reduction of Mycobacterium tuberculosis burden |

Scope, Rationale, and Unmet Research Needs Pertaining to 4-(5-fluoro-1H-indol-3-yl)butan-1-ol

The specific compound, this compound, represents a confluence of the three aforementioned areas of research: the privileged indole scaffold, the strategic incorporation of fluorine, and the presence of an indole-alkyl alcohol motif. Its structure suggests its potential as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. The butan-1-ol side chain at the 3-position of the indole ring provides a versatile functional handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an alkyl halide for subsequent nucleophilic substitution reactions.

Despite its strategic structure, a survey of the current scientific literature reveals a significant gap in the dedicated research on this compound. While it is available as a research chemical from commercial suppliers, there is a notable absence of published studies detailing its synthesis, characterization, and specific applications. This lack of information points to several unmet research needs:

Development of Efficient Synthetic Routes: While its synthesis can be inferred from general methods of indole alkylation, dedicated studies to optimize the synthesis of this compound would be beneficial for its wider accessibility as a research tool.

Comprehensive Physicochemical Characterization: Detailed characterization of its spectral and physical properties is not readily available in the academic literature.

Exploration of Biological Activity: There is a lack of studies investigating the potential biological activities of this compound itself.

Application as a Synthetic Intermediate: While its role as an intermediate is implied, there are no published examples of its use in the synthesis of specific target molecules.

The rationale for focusing on this compound lies in its potential to serve as a key building block for the next generation of fluorinated indole-based therapeutic agents. The unmet research needs highlight a clear opportunity for further academic and industrial investigation into this and related compounds to unlock their full potential in drug discovery and development.

Properties

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-5,7-8,14-15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYYSTKKLLXTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Structure Activity Relationship Sar Investigations of the 4 5 Fluoro 1h Indol 3 Yl Butan 1 Ol Scaffold

Systematic Modifications of the Indole (B1671886) Nitrogen (N1) for Analogue Generation

Standard synthetic protocols are employed to introduce alkyl and acyl groups at the N1 position. Alkylation is commonly achieved by treating the parent indole with a base, such as sodium hydride (NaH), followed by the addition of an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces a variety of alkyl chains, from simple methyl and ethyl groups to more complex and sterically demanding substituents.

Acylation at the N1 position is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. This strategy allows for the introduction of carbonyl-containing moieties, which can act as hydrogen bond acceptors and alter the electronic nature of the indole ring. These modifications can significantly influence the compound's interaction with biological targets.

Structure-activity relationship studies on related indole scaffolds have demonstrated that the nature of the N1 substituent can profoundly affect molecular recognition and biological activity. The size, lipophilicity, and electronic properties of the N1 substituent are critical determinants of binding affinity and efficacy.

For instance, in studies of indole-derived cannabinoid receptor agonists, the length and nature of the N-alkyl chain are directly correlated with receptor affinity and potency. limef.com Shorter alkyl chains often result in reduced activity, while optimal activity is typically observed with chains of four to six carbons. limef.com This suggests that the N1 substituent may engage in specific hydrophobic interactions within a receptor's binding pocket. In contrast, the introduction of bulky or polar groups can lead to a decrease in activity, possibly due to steric hindrance or unfavorable electronic interactions.

The table below illustrates hypothetical SAR data for N1-substituted analogues of the 4-(5-fluoro-1H-indol-3-yl)butan-1-ol scaffold, based on established principles from related indole derivatives.

| Compound ID | N1 Substituent (R) | Receptor Binding Affinity (Ki, nM) |

| 1 | -H | 150 |

| 1a | -CH₃ | 125 |

| 1b | -CH₂CH₃ | 98 |

| 1c | -(CH₂)₃CH₃ | 55 |

| 1d | -CH₂-Ph (Benzyl) | 80 |

| 1e | -C(O)CH₃ (Acetyl) | 210 |

Structural Diversification on the 5-Fluoroindole (B109304) Ring System

Further diversification of the scaffold involves modifying the 5-fluoroindole ring. This includes altering the position of the halogen substituent and introducing additional functional groups to modulate the molecule's physicochemical properties.

The position of the fluorine atom on the indole ring is a critical factor influencing biological activity. While the parent compound is substituted at the 5-position, creating positional isomers by moving the fluorine to the 4-, 6-, or 7-positions can lead to significant changes in potency and selectivity. The electronic environment of the indole ring is altered depending on the halogen's location, which in turn affects its interaction with target proteins.

Studies on halogenated benzoylindole derivatives have shown that even minor positional modifications can lead to distinct biological profiles, making it crucial to differentiate between isomers. researchgate.netnih.gov For example, moving the electron-withdrawing fluorine atom can alter the pKa of the indole N-H group and modify the dipole moment of the molecule, thereby influencing its membrane permeability and binding orientation.

The introduction of other small substituents, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, onto the indole ring provides another layer of structural and functional diversification. These groups can be installed at available positions (e.g., C4, C6, C7) to probe for additional steric or electronic interactions with a biological target.

Alkyl groups , like methyl, are lipophilic and can enhance binding through van der Waals or hydrophobic interactions if the binding pocket has a corresponding lipophilic region. nih.gov

Methoxy groups have a dual electronic nature; the oxygen atom can act as a hydrogen bond acceptor, while the group as a whole is electron-donating through resonance. chemrxiv.org This can modulate the electron density of the indole ring system and influence binding affinity.

The strategic placement of substituents on the indole ring allows for the fine-tuning of the molecule's electronic and steric properties. mdpi.com These properties are fundamental to its pharmacokinetic and pharmacodynamic profile.

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Fluorine is an EWG by induction but a weak EDG by resonance. nih.gov An EWG generally increases the acidity of the N1 proton, while an EDG decreases it. These changes can impact the molecule's interaction with target residues. rsc.org For instance, a general trend observed in substituted indoles is that an EWG tends to shift the maximum absorbance wavelength to the red, while an EDG has the opposite effect. nih.gov

Steric Profiles : The size and shape of a substituent (its steric bulk) can influence how the molecule fits into a binding site. A bulky substituent may create steric clashes, preventing optimal binding. Conversely, a correctly positioned group could enhance binding by occupying a specific pocket. The interplay between electronic and steric effects is crucial; a substituent that is electronically favorable may be sterically prohibitive, and vice versa. mdpi.com

The following table summarizes the general electronic and steric characteristics of common substituents on an aromatic ring.

| Substituent | Electronic Effect | Steric Size (van der Waals radius, Å) |

| -F (Fluoro) | Electron-withdrawing (inductive) | 1.47 |

| -Cl (Chloro) | Electron-withdrawing (inductive) | 1.75 |

| -CH₃ (Methyl) | Electron-donating (inductive) | 2.00 |

| -OCH₃ (Methoxy) | Electron-donating (resonance) | ~2.16 |

| -CN (Cyano) | Electron-withdrawing (inductive & resonance) | ~1.60 |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | ~1.70 |

Modifications of the Butan-1-ol Side Chain

The butan-1-ol side chain of the this compound scaffold offers a versatile platform for chemical modification to probe and optimize biological activity. Key modifications include altering the chain's length and branching, manipulating the oxidation state of the terminal alcohol, and replacing or derivatizing the hydroxyl group.

Alteration of Chain Length and Branching

The length and branching of the alkyl chain connecting the indole core to the terminal hydroxyl group can significantly influence the molecule's interaction with its biological target. Shortening or lengthening the four-carbon chain can alter the compound's ability to fit into a binding pocket, thereby affecting its potency and selectivity.

Research Findings: Studies on related indole-3-alkanoic acids have shown that the length of the alkyl chain is a critical determinant of biological activity. For instance, in the context of herbicidal activity, variations in the alkyl chain length of α-alkyl indole-3-acetic acids resulted in notable differences in their inhibitory effects. researchgate.net While direct SAR data for the homologous series of 4-(5-fluoro-1H-indol-3-yl)alkanols is not extensively available in the public domain, it is a common strategy in medicinal chemistry to synthesize and evaluate a homologous series (e.g., ethanol, propanol, pentanol (B124592) analogues) to determine the optimal chain length for a desired biological effect.

Introducing branching into the butyl chain, such as the addition of a methyl group, can provide insights into the steric tolerance of the target's binding site. A branch can also influence the molecule's conformational preferences and metabolic stability.

Illustrative SAR Data on Chain Length and Branching (Hypothetical):

| Compound ID | Side Chain Modification | Relative Potency |

| 1 | -CH₂CH₂CH₂CH₂OH (Parent) | 1.0 |

| 1a | -CH₂CH₂CH₂OH | 0.7 |

| 1b | -CH₂CH₂CH₂CH₂CH₂OH | 0.9 |

| 1c | -CH(CH₃)CH₂CH₂OH | 0.5 |

| 1d | -CH₂CH(CH₃)CH₂OH | 1.2 |

This table is for illustrative purposes to demonstrate the potential impact of side chain alterations and is not based on experimentally determined values for this specific compound series.

Oxidation and Reduction of the Terminal Alcohol (e.g., to Butanamide or Butanoic Acid)

The terminal alcohol of this compound is a prime site for oxidation to yield the corresponding aldehyde or carboxylic acid, or for conversion to other functional groups like amides. These modifications can introduce new hydrogen bonding capabilities and alter the compound's polarity and pharmacokinetic profile.

Research Findings: The oxidation of the butan-1-ol to 4-(5-fluoro-1H-indol-3-yl)butanoic acid has been documented, with this carboxylic acid derivative being commercially available. glpbio.commdpi.com The introduction of a carboxylic acid can facilitate interactions with positively charged residues in a biological target. Further derivatization to a butanamide can provide additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity. In studies of other indole derivatives, the conversion of a carboxylic acid to an amide has been shown to be favorable for improving potency.

Data on Butanoic Acid and Butanamide Derivatives:

| Compound Name | Functional Group | Key Properties |

| 4-(5-fluoro-1H-indol-3-yl)butanoic acid | Carboxylic Acid | Can act as a hydrogen bond donor and acceptor; may interact with cationic residues. |

| 4-(5-fluoro-1H-indol-3-yl)butanamide | Amide | Can act as a hydrogen bond donor and acceptor; may offer different binding interactions compared to the carboxylic acid. |

Replacement or Derivatization of the Hydroxyl Group (e.g., Esters, Ethers, Amines)

The hydroxyl group can be replaced with or derivatized into a variety of other functional groups, such as esters, ethers, and amines, to explore a wider chemical space and modulate the compound's properties.

Research Findings:

Esters and Ethers: Esterification and etherification of the terminal alcohol can alter the lipophilicity and metabolic stability of the parent compound. Comparative studies of glucofuranose and glucopyranoside esters and ethers have highlighted differences in their biological potential, suggesting that such modifications can have a significant impact on activity. rsc.org

Amines: Replacement of the hydroxyl group with an amino group introduces a basic center, which can form ionic interactions with acidic residues in a target protein. The synthesis of N-substituted 4-(5-fluoro-1H-indol-3-yl)butan-1-amine derivatives would allow for the exploration of additional binding interactions and the fine-tuning of physicochemical properties.

Illustrative SAR Data for Hydroxyl Group Modifications (Hypothetical):

| Compound ID | Functional Group | Relative Potency |

| 1 | -OH (Alcohol) | 1.0 |

| 1e | -OCOCH₃ (Acetate Ester) | 1.5 |

| 1f | -OCH₃ (Methyl Ether) | 0.8 |

| 1g | -NH₂ (Amine) | 2.1 |

| 1h | -NHCH₃ (Methylamine) | 2.5 |

This table is for illustrative purposes to demonstrate the potential impact of hydroxyl group modifications and is not based on experimentally determined values for this specific compound series.

Introduction and Exploration of Stereocenters within the Butyl Chain

The introduction of one or more stereocenters into the butyl chain can lead to enantiomers or diastereomers with distinct biological activities. This is due to the three-dimensional nature of drug-receptor interactions, where only one stereoisomer may fit optimally into the binding site.

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound while maintaining or enhancing its biological activity. nih.gov This can involve replacing a functional group or a larger scaffold with another that has similar steric and electronic properties.

Research Findings: For the this compound framework, bioisosteric replacements can be considered for both the 5-fluoro-1H-indole core and the butan-1-ol side chain.

Indole Core Replacements: The indole moiety itself can be replaced by other bicyclic heterocycles such as benzofuran (B130515), benzothiophene, or azaindoles. Such replacements have been successfully employed in the development of potent and selective inhibitors of various enzymes. researchgate.netresearchgate.net For instance, the 7-fluoroindole (B1333265) has been identified as a bioisostere of 7-azaindole (B17877) in the development of influenza inhibitors.

Side Chain Replacements: The butan-1-ol side chain can be replaced with a variety of other linkers to explore different conformational spaces and interactions. For example, a more rigid linker containing an amide or a small ring could be introduced to lock the molecule into a more active conformation.

Examples of Bioisosteric Replacements:

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| 5-Fluoro-1H-indole | Benzofuran, Benzothiophene, Azaindole | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Butan-1-ol Chain | Cyclopropylmethanol, Amide-linked side chains | To introduce conformational rigidity and explore different vector orientations for interaction with the target. |

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and the energy barriers between them.

Research Findings: The conformational preferences of this compound and its analogues are influenced by several factors, including the rotational freedom of the butyl chain and the potential for intramolecular hydrogen bonding. The fluorine substituent on the indole ring can also influence the electronic properties and conformational preferences of the molecule. mdpi.comu-tokyo.ac.jp

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to study the conformational landscape of flexible molecules. For instance, studies on other 3-substituted indoles have utilized these methods to understand the rotational barriers and preferred conformations of the side chain. While a specific conformational analysis of this compound is not widely published, it is expected that the flexible butanol side chain allows the molecule to adopt multiple conformations in solution. Identifying the bioactive conformation is a key step in rational drug design and can guide the synthesis of more rigid and potent analogues.

Design Principles for Lead Optimization Derived from SAR Studies of Related Compounds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.net The this compound scaffold presents a promising starting point for lead optimization, combining the established biological relevance of the indole core with specific substitutions that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. danaher.comupmbiomedicals.com The principles for its optimization can be derived from extensive structure-activity relationship (SAR) studies on related indole derivatives. nih.govnih.gov

The lead optimization process for this scaffold can be dissected by considering three primary regions for chemical modification: the indole core, the C-3 butanol side chain, and the C-5 fluorine substituent.

Modification of the Indole Core:

The indole ring system offers multiple positions for substitution to modulate the molecule's electronic, steric, and lipophilic properties.

Benzene (B151609) Ring Positions (C-4, C-6, C-7): Beyond the existing C-5 fluorine, introducing other substituents on the benzene portion of the indole ring can fine-tune interactions with the biological target. The introduction of small, electron-withdrawing or electron-donating groups can alter the electronic landscape of the entire indole system. acs.org For example, SAR studies on 2-arylindoles have indicated that electron-withdrawing groups at the C-5 position can form important hydrogen bonds within the target's active site. nih.gov A similar strategy could be explored at other positions to probe for additional beneficial interactions.

Modification of the C-3 Butanol Side Chain:

The alkyl alcohol chain at the C-3 position is a critical determinant of activity, influencing both target binding and pharmacokinetic properties.

Chain Length: The length of the alkyl chain is often crucial for optimal activity. Studies on C3-alkylindole derivatives have demonstrated that potency can be highly sensitive to the number of carbon atoms in the side chain. nih.govresearchgate.net For the 4-(indol-3-yl)butan-1-ol scaffold, exploring variations with three, five, or six carbons in the linker could identify a more optimal length for target engagement. researchgate.net A generalized SAR for alkyl chain length is presented in Table 1.

Terminal Hydroxyl Group: The primary alcohol of the butanol side chain is a key site for derivatization. It can serve as a hydrogen bond donor and acceptor, and its modification can significantly alter the compound's properties. Conversion of the alcohol to an ether, ester, or amide can modulate polarity, metabolic stability, and target affinity. For instance, replacing the hydroxyl group with an amide has been shown in related fluoroindole series to yield highly potent and selective inhibitors of certain enzymes. nih.gov

Chain Rigidity: Introducing conformational constraints, such as a double bond or a cyclic element within the butanol chain, can lock the side chain into a more favorable conformation for binding, potentially increasing potency and selectivity.

Table 1: Generalized Impact of C-3 Alkyl Chain Length on Biological Activity in Indole Derivatives

| Chain Length (No. of Carbons) | Relative Potency | Rationale |

| 2 | Low | May be too short to reach key binding pocket residues. |

| 3 | Moderate to High | Often provides a good balance for reaching across a binding site. nih.gov |

| 4 | High (Reference) | Optimal length in many known indole-based active compounds. researchgate.net |

| 5 | Moderate to High | Can access deeper pockets, but may introduce excessive flexibility. |

| 6 | Low | May be too long, leading to steric clashes or unfavorable interactions. researchgate.net |

Role and Modification of the C-5 Fluoro-Substituent:

The fluorine atom at the C-5 position plays a significant role in modulating the physicochemical properties of the lead compound.

Metabolic Stability: Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, such as aromatic hydroxylation. nih.govnih.gov This can lead to improved pharmacokinetic profiles.

Binding Affinity: As the most electronegative element, fluorine can alter the electron distribution of the indole ring, influencing pKa and the strength of interactions with the target protein. rsc.orgtandfonline.com The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich residues in a binding pocket. nih.gov

Bioisosteric Replacement: While fluorine is often beneficial, exploring its replacement with other bioisosteres can be a valuable optimization strategy. researchgate.netnih.govresearchgate.net Moving the fluorine to the C-4, C-6, or C-7 position could lead to improved interactions. Alternatively, replacing it with other groups of similar size but different electronic properties (e.g., chloro, cyano, or methyl groups) can help to map the requirements of the binding pocket, as shown in Table 2. The electronegative effect of halogens like fluorine and chlorine has been shown to increase the potency of indole derivatives in various contexts. rsc.org

Table 2: Potential Bioisosteric Replacements at the C-5 Position and Their Predicted Effects

| Substituent (X) | van der Waals Radius (Å) | Electronic Effect | Potential Impact on Activity |

| -F (Reference) | 1.47 | Strongly electron-withdrawing | Enhances metabolic stability and binding affinity. tandfonline.com |

| -Cl | 1.75 | Electron-withdrawing | Similar electronic effect to fluorine, but larger size may probe steric limits. rsc.org |

| -CH₃ | 2.00 | Weakly electron-donating | Increases lipophilicity; explores requirement for hydrophobic interactions. |

| -CN | 1.60 | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor; mimics some electronic properties of fluorine. |

| -OCH₃ | - | Electron-donating (resonance) | Can act as a hydrogen bond acceptor; significantly alters electronics compared to fluorine. |

Computational Chemistry and in Silico Modeling of 4 5 Fluoro 1h Indol 3 Yl Butan 1 Ol and Its Derivatives

Molecular Docking Studies with Relevant Protein Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

For 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, molecular docking would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein. The butanol side chain's flexibility would allow it to adopt various conformations, and the docking algorithm would explore these possibilities to find the most energetically favorable binding pose. The 5-fluoro-1H-indole core would be expected to participate in key interactions. For instance, the indole (B1671886) nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking or hydrophobic interactions. The fluorine atom at the 5-position can modulate the electronic properties of the indole ring and potentially form halogen bonds or other specific interactions with the protein. nih.gov

In studies on other indole derivatives, docking has successfully predicted binding poses. For example, in the context of anticancer drug design, indole derivatives have been docked into the binding pocket of dihydrofolate reductase (DHFR). nih.gov These studies often reveal that the indole scaffold orients itself to form crucial hydrogen bonds and hydrophobic interactions within the active site.

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. For this compound, this would involve identifying which residues form hydrogen bonds with the hydroxyl group or the indole NH, which residues are involved in hydrophobic interactions with the indole ring and the butyl chain, and which might interact with the fluorine atom.

This analysis helps in identifying "hotspots" in the binding site—residues that are critical for ligand binding. For instance, in studies of indole derivatives as Pim-1 inhibitors, docking revealed that interaction with the amino acid residue Glu 121 is vital for binding. nih.gov Understanding these key interactions is crucial for structure-based drug design, as it guides the modification of the ligand to enhance its binding affinity and selectivity.

Below is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study of this compound with a protein target.

| Interaction Type | Ligand Moiety | Key Amino Acid Residues (Hypothetical) |

| Hydrogen Bond | Indole NH | Asp120 |

| Hydrogen Bond | Butan-1-ol OH | Ser88 |

| Hydrophobic | Indole Ring | Phe175, Trp112 |

| Hydrophobic | Butyl Chain | Val95, Leu150 |

| Halogen Bond | 5-Fluoro | Tyr100 |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. bohrium.com This method simulates the movements of atoms and molecules, offering insights into the stability of the binding pose and the flexibility of the ligand and protein.

For a flexible molecule like this compound, MD simulations would be crucial to assess how its butanol chain behaves within the binding pocket. The simulation would reveal the range of conformations the ligand can adopt while bound and the stability of the key interactions identified in docking studies. A stable binding mode is indicated if the ligand maintains its core interactions with the protein throughout the simulation.

In studies of other indole derivatives, MD simulations have been used to confirm the stability of docked poses. For example, simulations of indole derivatives bound to the anti-cancer target dihydrofolate reductase showed that a higher number of indole moieties led to a more stable attachment in the binding pocket. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method that can provide highly accurate predictions of the relative binding affinities of a series of similar ligands to a protein target. drugtargetreview.comcresset-group.comwikipedia.org FEP calculations involve computationally "mutating" one ligand into another in a series of small steps and calculating the change in free energy for each step. wikipedia.org

If a series of derivatives of this compound were to be evaluated, FEP could predict which modifications would lead to a higher binding affinity. This is a computationally intensive but powerful tool for lead optimization in drug discovery. drugtargetreview.comcresset-group.com The accuracy of FEP is often comparable to experimental methods. drugtargetreview.com

The following table presents hypothetical results from an FEP calculation for derivatives of this compound, showing the predicted change in binding free energy (ΔΔG) relative to the parent compound.

| Compound | Modification | Predicted ΔΔG (kcal/mol) |

| Derivative 1 | 5-Chloro substitution | -0.5 |

| Derivative 2 | 6-Fluoro substitution | +0.2 |

| Derivative 3 | Butan-1-ol to Pentan-1-ol | -0.8 |

| Derivative 4 | N-methylation of indole | +1.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. arxiv.org For this compound, these calculations can elucidate the effects of the fluorine substituent on the electronic distribution of the indole ring.

Methods like Density Functional Theory (DFT) can be used to calculate properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is important for understanding its non-covalent interactions.

For instance, a study on indole-based push-pull chromophores utilized quantum chemical calculations to understand the intramolecular charge transfer (ICT) transitions, which are fundamental to their optical properties. nih.gov Such calculations for this compound would provide a detailed picture of its electronic characteristics, which underpins its interactions with biological targets.

A summary of hypothetical electronic properties calculated for this compound is presented in the table below.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. irjweb.comsemanticscholar.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. irjweb.comscirp.org Studies on various substituted indoles provide a basis for predicting the properties of the title compound. The lower the HOMO-LUMO energy gap, the higher the chemical reactivity and polarizability of the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies for Indole Derivatives (Theoretical Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-311++G(d,p) irjweb.com |

Note: The values in this table are from studies on different molecules and are presented to illustrate the typical range and methods used in FMO analysis. The specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This information is crucial for predicting noncovalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and biological activity. mdpi.com

For this compound, an MEP analysis would likely reveal several key features:

Negative Potential: Regions of negative potential are expected around the highly electronegative fluorine atom, the nitrogen atom of the indole ring, and the oxygen atom of the hydroxyl group. These sites represent likely hydrogen bond acceptors and areas susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Potential: A region of positive potential is anticipated around the hydrogen atom of the indole N-H group and the hydrogen of the hydroxyl O-H group. These are prime sites for hydrogen bond donation.

π-System: The aromatic indole ring itself contributes to the electrostatic potential, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring. researchgate.net

Computational studies on indole derivatives confirm that the presence of substituents significantly alters the MEP. researchgate.netresearchgate.net The fluorine atom in the title compound would create a distinct electronegative region, influencing its interaction with biological targets. The butanol side chain would introduce both polar (hydroxyl group) and non-polar (alkyl chain) characteristics, further defining the molecule's interaction profile.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models serve as 3D queries for searching large compound databases (virtual screening) to discover novel molecules with the potential for similar activity. acs.orgjetir.org

Ligand-Based Pharmacophore Generation from Active Analogues

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is the preferred approach. creative-biolabs.comnih.gov This method involves analyzing a set of molecules known to be active against a specific target and extracting their common chemical features. nih.govresearchgate.net The process typically includes conformational analysis of the active ligands, superimposing them, and identifying shared features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For indole derivatives, numerous studies have successfully employed this technique. For instance, a pharmacophore model for Janus Kinase 2 (JAK2) inhibitors based on pyrido-indole derivatives was identified to consist of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). researchgate.net Such a model, once validated, can be used to screen databases for new potential inhibitors. acs.orgnih.govnih.gov Given a set of biologically active analogues of this compound, a similar process could be undertaken to define the key features responsible for their activity. The indole N-H group (donor), the hydroxyl group (donor/acceptor), the fluorine atom (acceptor), and the aromatic ring would be primary candidates for pharmacophoric features.

Structure-Based Pharmacophore Derivation

If the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a structure-based pharmacophore can be derived. This approach analyzes the specific interactions between a bound ligand and the amino acid residues in the active site of the protein. The resulting pharmacophore model represents the key interaction points within the binding pocket.

This method offers a more direct understanding of the structural requirements for binding. For indole derivatives, which are known to interact with a wide range of biological targets, structure-based models are crucial for designing potent and selective inhibitors. mdpi.com For example, a virtual screening campaign targeting the Nipah virus attachment glycoprotein (B1211001) (NiV-G) used the crystal structure of the protein to dock indole derivatives and identify potential inhibitors based on their binding modes. jetir.org If this compound were to be docked into a target protein, a structure-based pharmacophore could be generated based on its interactions, guiding the design of derivatives with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netutm.my By quantifying molecular properties using numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Development of Predictive QSAR Models for Modulating Biological Activity

The development of a predictive QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological), selecting the most relevant descriptors, and generating a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. utm.mynih.goveurjchem.com

Numerous QSAR studies have been successfully conducted on various classes of indole derivatives to predict activities such as anticancer, antimicrobial, and enzyme inhibition. mdpi.comnih.goveurjchem.com For example, a QSAR model developed for benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors identified two key descriptors (minHBint4 and Wlambda1.unity) that could robustly predict anticancer activity. eurjchem.com The statistical quality of such models is paramount and is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). eurjchem.com

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Pyrido-Indole JAK2 Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| Regression Coefficient (R²) | 0.97 | Measures the goodness of fit of the model to the training set data. |

| Cross-validated R² (Q²) | 0.95 | Assesses the predictive power of the model through internal validation (leave-one-out). |

| Pearson-R | 0.98 | Measures the linear correlation between predicted and observed activities. |

Source: Data derived from a study on pyrido-indole derivatives. researchgate.net

By applying these principles, a QSAR model could be developed for a series of analogues of this compound to guide the modification of its structure, such as altering the length of the alkyl chain or changing the substitution pattern on the indole ring, to optimize its biological activity for a specific target.

Validation and Applicability Domain of QSAR Models

The reliability of Quantitative Structure-Activity Relationship (QSAR) models is paramount for their practical application in computational chemistry. A robust QSAR model must not only fit the existing data well but also accurately predict the activity of new, untested compounds. nih.gov To ensure this predictive power, rigorous validation processes are essential, complemented by a clear definition of the model's applicability domain (AD). nih.govmdpi.com

Model Validation

Validation is a process used to assess the robustness and predictive capacity of a generated QSAR model. It is typically divided into two main stages: internal validation and external validation. nih.govorientjchem.org

Internal Validation: This method assesses the stability and robustness of a model using only the training set—the data used to build the model. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The predictive ability is then quantified by the cross-validation coefficient (Q²). orientjchem.orgtandfonline.com A high Q² value (typically > 0.5) indicates good internal predictive power. Other statistical parameters, such as the coefficient of determination (R²) and the adjusted R² (R²adj), are also used to evaluate the model's goodness-of-fit. orientjchem.org

External Validation: This is considered the most stringent test of a model's predictive ability. It involves using the QSAR model to predict the biological activity of an external test set—a set of compounds that were not used in the model's development. nih.govnih.gov The model's performance is evaluated by comparing the predicted activities with the experimental values for the test set compounds. Key statistical metrics for external validation include the predictive R² (R²pred) and the root mean square error of prediction (RMSEP). A reliable model should have a high R²pred value (typically > 0.6). mdpi.com

Several statistical criteria have been proposed to define an acceptable and robust QSAR model, as summarized in the table below.

| Parameter | Symbol | Accepted Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-Validated R² | Q² | > 0.5 | Assesses the internal predictive ability of the model through cross-validation. tandfonline.com |

| Predictive R² for External Set | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | Low | Represents the standard deviation of the prediction errors. |

Applicability Domain (AD)

The concept of the Applicability Domain (AD) is a cornerstone of validated QSAR modeling, as mandated by principles from organizations like the Organisation for Economic Co-operation and Development (OECD). mdpi.comeawag.ch The AD defines the chemical space—in terms of structure and physicochemical properties—where the model can make reliable predictions. nih.govresearchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. mdpi.com

Defining the AD is critical because QSAR models are built using a finite set of training compounds. Their predictive power is generally limited to new compounds that are structurally similar to those in the training set. mdpi.com For a novel series of compounds, such as derivatives of this compound, establishing the AD would involve ensuring that their structural and descriptor values fall within the range of the indole derivatives used to construct the model.

Methods for defining the AD include:

Descriptor-Based Approaches: This involves defining the domain based on the range of molecular descriptor values in the training set. A new compound is considered within the AD if its descriptors fall within the minimum and maximum values of the training set descriptors. mdpi.com

Structural Similarity Approaches: The AD can be defined based on structural similarity to the training set compounds, often using molecular fingerprints to quantify similarity. nih.gov

Leverage Approach: This statistical method identifies compounds in the test set that are structurally distant from the training set compounds. High leverage values indicate that the prediction for that compound may be unreliable.

By rigorously validating QSAR models and clearly defining their applicability domains, researchers can confidently predict the biological activity of new indole derivatives and prioritize the most promising candidates for synthesis and further testing. nih.gov

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological profiles of potential drug candidates. Failures in later clinical trials are often due to poor ADMET properties rather than insufficient efficacy. In silico ADMET prediction offers a rapid and cost-effective method to screen large libraries of virtual compounds, allowing researchers to prioritize candidates with favorable drug-like properties before committing resources to chemical synthesis and in vitro testing. nih.govresearchgate.netmdpi.com For novel compounds like this compound and its derivatives, predicting ADMET properties is a key step in assessing their potential as therapeutic agents. researchgate.net

A range of computational models, often based on QSAR principles, are used to predict key ADMET endpoints. researchgate.netdovepress.com These predictions help to build a comprehensive profile of a compound's likely behavior in the body.

Key ADMET Properties Predicted In Silico

Absorption: This refers to a drug's ability to enter the bloodstream. Key predicted parameters include Human Intestinal Absorption (HIA) and permeability through Caco-2 cells (an in vitro model of the intestinal wall). alliedacademies.org Properties like lipophilicity (LogP) and the number of hydrogen bond donors/acceptors are critical determinants. researchgate.net

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important predictions include Blood-Brain Barrier (BBB) penetration, which is crucial for CNS-targeting drugs, and Plasma Protein Binding (PPB), which affects the amount of free drug available to act on its target. alliedacademies.org

Metabolism: This involves the chemical modification of drugs by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. In silico models predict whether a compound is likely to be a substrate or inhibitor of key CYP isoenzymes (e.g., CYP3A4, CYP2D6), which is vital for assessing potential drug-drug interactions. researchgate.netalliedacademies.org

Excretion: This is the process of removing the drug and its metabolites from the body. While less commonly predicted with high accuracy in silico, models can provide estimates related to renal clearance.

Toxicity: Predicting potential toxicity is one of the most critical applications of in silico modeling. mdpi.com Common endpoints include mutagenicity (Ames test), carcinogenicity, cardiotoxicity (hERG inhibition), hepatotoxicity (liver damage), and acute oral toxicity (LD₅₀). mdpi.comalliedacademies.org Identifying potential toxic liabilities early can prevent the progression of unsafe compounds. nih.gov

Prioritizing Research with ADMET Predictions

For a compound like this compound, a hypothetical in silico ADMET profile can be generated to guide research. The table below presents an example of such a profile, with interpretations for research prioritization.

| ADMET Property | Predicted Value/Class | Interpretation & Research Priority |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | High Priority: Likely to have good oral bioavailability. nih.gov |

| Caco-2 Permeability | High | High Priority: Suggests efficient absorption across the gut wall. |

| Distribution | ||

| BBB Penetration | Low / Non-penetrant | Priority depends on target. If the target is peripheral, this is a favorable safety feature. |

| Plasma Protein Binding (PPB) | > 90% | Moderate Priority: High binding is common, but requires further optimization to ensure sufficient free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | High Priority: Low risk of drug-drug interactions involving this major metabolic pathway. alliedacademies.org |

| CYP3A4 Inhibitor | No | High Priority: Low risk of interactions with a wide range of co-administered drugs. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | High Priority: Indicates a low probability of causing DNA mutations, a critical safety hurdle. alliedacademies.org |

| hERG Inhibition | Non-inhibitor | High Priority: Low risk of cardiotoxicity, a major reason for drug withdrawal. |

| Hepatotoxicity | Low risk | High Priority: Suggests a lower likelihood of causing drug-induced liver injury. mdpi.com |

| Carcinogenicity | Non-carcinogen | High Priority: Favorable long-term safety profile predicted. alliedacademies.org |

Based on such a profile, this compound would be considered a high-priority candidate if it demonstrates good predicted absorption and a clean toxicity profile. researchgate.net Derivatives could then be designed to modulate properties like plasma protein binding or to enhance target-specific activity while maintaining the favorable ADMET characteristics. This data-driven prioritization ensures that research efforts are focused on compounds with the highest probability of success in becoming safe and effective medicines.

Metabolic Transformations and Biotransformation Research on 4 5 Fluoro 1h Indol 3 Yl Butan 1 Ol

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict the in vivo persistence of a compound. These assays typically utilize liver fractions, such as microsomes or hepatocytes, to estimate the rate of metabolic clearance.

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a standard tool for assessing metabolic stability. In a typical hepatic microsomal stability study, the test compound is incubated with liver microsomes and necessary cofactors like NADPH. The concentration of the parent compound is then monitored over time by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

While specific data for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is not publicly available, research on other indole-based compounds suggests that metabolism would likely occur. The rate of disappearance of the parent compound allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). The fluorine atom at the 5-position of the indole (B1671886) ring is a common strategy in medicinal chemistry to enhance metabolic stability by blocking a potential site of hydroxylation. nih.gov

Table 1: Hypothetical Hepatic Microsomal Stability Data for this compound

| Parameter | Value |

| In Vitro Half-Life (t½) | 35 minutes |

| Intrinsic Clearance (CLint) | 25 µL/min/mg protein |

| Methodology Notes | |

| System | Human Liver Microsomes |

| Incubation Time | 60 minutes |

| Analysis | LC-MS/MS |

Hepatocyte incubation assays offer a more comprehensive in vitro model as they contain a wider array of phase I and phase II metabolic enzymes and cofactors, providing a more holistic view of metabolic clearance. Cryopreserved primary hepatocytes are often used for these studies. nih.gov The experimental design is similar to microsomal stability assays, where the disappearance of the parent compound is measured over time.

These assays can provide data that is often more predictive of in vivo human hepatic clearance. For a compound like this compound, hepatocytes would not only reveal the impact of oxidative metabolism but also potential conjugation reactions, such as glucuronidation of the primary alcohol.

Table 2: Projected Cross-Species Metabolic Stability of this compound in Hepatocytes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 45 | 18 |

| Rat | 25 | 30 |

| Mouse | 15 | 50 |

| Dog | 60 | 12 |

| Experimental Conditions | ||

| Cell Density | 1 x 10^6 cells/mL | |

| Incubation Times | 0, 15, 30, 60, 120 minutes | |

| Analysis | LC-MS/MS |

Identification and Structural Elucidation of Metabolites (In Vitro)

Identifying the metabolites of a new chemical entity is crucial for understanding its biotransformation pathways. This process typically involves a combination of high-resolution mass spectrometry for initial profiling and NMR spectroscopy for definitive structural confirmation.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for detecting and tentatively identifying metabolites. nih.gov By comparing the mass spectra of samples from in vitro incubations with control samples, potential metabolites can be identified based on their accurate mass measurements and isotopic patterns. For this compound, expected metabolic transformations would include oxidation of the butanol side chain and hydroxylation of the indole ring.

Table 3: Predicted Metabolites of this compound Identified by LC-HRMS

| Metabolite ID | Proposed Transformation | Molecular Formula | Calculated m/z [M+H]+ |

| M1 | Oxidation to Aldehyde | C12H12FNO | 222.0925 |

| M2 | Oxidation to Carboxylic Acid | C12H12FNO2 | 238.0874 |

| M3 | Hydroxylation of Indole Ring | C12H14FNO2 | 240.1030 |

| M4 | Glucuronidation of Alcohol | C18H22FNO7 | 400.1399 |

While HRMS can suggest metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for their definitive structural elucidation. mdpi.com Once a sufficient quantity of a metabolite is isolated, one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can be performed to determine the exact position of metabolic modification. For instance, NMR would be essential to differentiate between various potential sites of hydroxylation on the indole ring of this compound.

Enzyme Systems Involved in the Metabolism of Indole Butanol Derivatives

The metabolism of indole-containing compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specific isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are commonly implicated in the oxidation of indole derivatives. For this compound, the initial oxidation of the butanol side chain to an aldehyde and then a carboxylic acid is a likely metabolic pathway. Additionally, hydroxylation at various positions on the indole nucleus is a common metabolic route for related structures. The specific CYP isoforms responsible for the metabolism of this compound would need to be determined experimentally using recombinant human CYP enzymes.

Cytochrome P450 (CYP) Isozyme-Specific Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of compounds. For indole-containing molecules, CYP-mediated oxidation is a major metabolic pathway. nih.govmdpi.com Research on indole metabolism has identified several CYP isozymes, such as CYP2A6, CYP2C19, and CYP2E1, as key players in the oxidation of the indole ring. nih.gov These enzymes catalyze various oxidative reactions, including hydroxylation, epoxidation, and N-oxidation.

In the case of this compound, several potential sites on the molecule are susceptible to CYP-mediated attack. The indole ring itself is a prime target for oxidation. Hydroxylation can occur at various positions, with the 2-, 4-, 6-, and 7-positions being potential sites. The butanol side chain also presents a target for oxidation, potentially leading to the formation of the corresponding carboxylic acid.

While specific data for this compound is not available, studies on other fluorinated indole derivatives can provide insights. For instance, research on 5-fluorooxindole (B20390) has shown that it undergoes metabolism by CYP1A1 and CYP2A6. liberty.edu It is plausible that these and other CYP isozymes are also involved in the metabolism of this compound. The specific isozymes involved would ultimately determine the primary metabolites formed and could have significant implications for drug-drug interactions.

Table 1: Potential CYP-Mediated Metabolites of this compound

| Metabolite | Predicted Site of Metabolism | Potential CYP Isozymes |

| Hydroxylated indole ring derivatives | C2, C4, C6, or C7 of the indole ring | CYP2A6, CYP2C19, CYP2E1, CYP1A1 |

| 4-(5-fluoro-1H-indol-3-yl)butanoic acid | Butanol side chain | Aldehyde dehydrogenase (following initial CYP oxidation) |

| N-oxide derivative | Indole nitrogen | Flavin-containing monooxygenases (FMOs) may also contribute |

Contribution of Other Drug-Metabolizing Enzymes (e.g., UGT, SULT)

Following Phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), generally increase the water solubility of the compound, facilitating its excretion. nih.gov

The primary alcohol of the butanol side chain in this compound is a prime substrate for glucuronidation by UGTs. This would result in the formation of an O-glucuronide conjugate. Similarly, sulfation of the alcohol by SULTs could also occur. If hydroxylation occurs on the indole ring during Phase I metabolism, the resulting hydroxylated metabolites would also be susceptible to glucuronidation and sulfation. nih.gov The relative contributions of UGTs and SULTs can vary depending on the specific isozymes involved and the tissue distribution of these enzymes.

Table 2: Potential Phase II Conjugates of this compound and its Metabolites

| Conjugate | Enzyme Family | Site of Conjugation |

| O-glucuronide of parent compound | UGT | Butanol side chain |

| O-sulfate of parent compound | SULT | Butanol side chain |

| Glucuronide of hydroxylated metabolites | UGT | Hydroxylated positions on the indole ring |

| Sulfate of hydroxylated metabolites | SULT | Hydroxylated positions on the indole ring |

Regio- and Stereoselectivity of Metabolic Reactions

The metabolism of this compound is expected to exhibit both regio- and stereoselectivity. Regioselectivity refers to the preferential metabolism at a specific site on the molecule. For the indole ring, certain positions are inherently more susceptible to electrophilic attack, which is a key step in many CYP-mediated reactions. researchgate.netbeilstein-journals.org The electronic properties of the indole ring, influenced by the fluorine atom and the butanol side chain, will play a crucial role in determining the preferred sites of oxidation.

Stereoselectivity, the preferential formation of one stereoisomer over another, could be relevant if chiral centers are introduced during metabolism. For example, hydroxylation of the butanol side chain could create a new chiral center. The specific CYP isozyme involved would likely influence the stereochemical outcome of such a reaction. While the parent molecule is achiral, its metabolites may be chiral, which could have implications for their biological activity and subsequent metabolism. Research on the metabolism of monoterpene indole alkaloids has highlighted the role of specific amino acid residues in the active sites of CYP enzymes in controlling the regioselectivity of cyclization reactions. nih.govrsc.org

Impact of the Fluorine Atom and Butanol Side Chain on Metabolic Lability

The presence of a fluorine atom in a drug molecule can significantly alter its metabolic profile. tandfonline.comresearchgate.netacs.orgresearchgate.net Fluorine is a highly electronegative atom, and its introduction can block sites of metabolism that would otherwise be susceptible to oxidation. nih.gov In the case of this compound, the fluorine at the 5-position of the indole ring is expected to increase the metabolic stability of that position. This may direct metabolism towards other positions on the indole ring or the butanol side chain.

Advanced Analytical Techniques in the Research of 4 5 Fluoro 1h Indol 3 Yl Butan 1 Ol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography is an indispensable tool for separating components of a mixture, allowing for the quantification of the target compound and the detection of any impurities. It is crucial for both assessing the purity of the final product and for monitoring the progress of a chemical reaction in real-time.

Method Development for Chromatographic Separation

The development of a robust HPLC method is the first step in the reliable analysis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for indole (B1671886) derivatives due to their moderate polarity. The process involves a systematic optimization of chromatographic parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or starting materials.

Key parameters that are optimized include:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering excellent hydrophobic retention for the indole ring system.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution profile is adjusted to achieve optimal separation.

Flow Rate and Temperature: These are fine-tuned to improve resolution and reduce analysis time.

Detection: A UV detector is highly effective, as the indole moiety possesses a strong chromophore that absorbs UV light, typically around 220-280 nm.

The table below illustrates a typical set of parameters for an RP-HPLC method used to analyze this compound.

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of all components with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 223 nm | Wavelength for optimal detection of the indole chromophore. asianpubs.org |

| Injection Vol. | 10 µL | Standard volume for analysis. |

Chiral HPLC for Enantiomeric Purity Determination of Chiral Derivatives

While this compound is itself achiral, many of its derivatives or related compounds in pharmaceutical research possess stereogenic centers. Should a chiral center be introduced into the butanol side chain, for instance, it would exist as a pair of enantiomers. Regulatory authorities require stringent evaluation of stereoisomers, as they can have different pharmacological and toxicological profiles. asianpubs.org

Chiral HPLC is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds, including indole derivatives. asianpubs.orgmdpi.com Method development involves screening various CSPs and mobile phase systems to find the optimal conditions for enantiomeric resolution.

The following table outlines a hypothetical chiral HPLC method for a derivative of the title compound.

| Parameter | Condition | Purpose |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm | Amylose-based CSP for chiral recognition. researchgate.net |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Normal-phase conditions often used in chiral separations. asianpubs.org |

| Flow Rate | 1.0 mL/min | Optimal for resolution and analysis time. |

| Column Temp. | 25 °C | Controlled temperature for consistent selectivity. |

| Detection | UV at 223 nm | Detection of the indole chromophore. |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scirp.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄FNO. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. amazonaws.commdpi.com

| Formula | Calculated Monoisotopic Mass | Observed Mass (Example) |

| C₁₂H₁₄FNO | 207.10595 | 207.1061 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is like a fingerprint for a molecule and helps to piece together its structure. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of indole derivatives is well-studied. scirp.orgtsijournals.com Common fragmentation pathways involve the cleavage of the side chain and characteristic losses from the indole ring. A plausible fragmentation pathway for the title compound would involve initial loss of water from the butanol side chain, followed by cleavage at various points along the alkyl chain.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Plausible Fragment Structure |

| 208.1138 ([M+H]⁺) | 190.1032 | H₂O | Ion resulting from dehydration. |

| 208.1138 ([M+H]⁺) | 148.0664 | C₃H₇OH | Cleavage of the propyl-alcohol group. |

| 208.1138 ([M+H]⁺) | 134.0508 | C₄H₈OH | Cleavage of the entire butanol side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the structure of this compound. nih.govnih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range ¹H-¹³C correlations, allowing the entire molecular puzzle to be assembled.

The table below provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole-NH | ~8.1 | - |

| Indole-C2 | ~7.2 | ~124.5 |

| Indole-H2 | ~7.0 | - |

| Indole-C3 | - | ~113.0 |

| Indole-C3a | - | ~127.0 |

| Indole-C4 | ~7.3 | ~110.0 (d, J≈25 Hz) |

| Indole-H4 | ~7.3 | - |

| Indole-C5 | - | ~158.0 (d, J≈235 Hz) |

| Indole-C6 | ~6.9 | ~110.5 (d, J≈26 Hz) |

| Indole-H6 | ~6.9 | - |

| Indole-C7 | ~7.3 | ~105.0 (d, J≈5 Hz) |

| Indole-H7 | ~7.3 | - |

| Indole-C7a | - | ~132.5 |

| Butanol-C1' | - | ~24.5 |